molecular formula C10H11IN2O2 B8288065 2-(5-Iodo-1H-indazol-1-yl)-1-methoxyethanol

2-(5-Iodo-1H-indazol-1-yl)-1-methoxyethanol

Cat. No. B8288065
M. Wt: 318.11 g/mol
InChI Key: VFKSKLNFXJSYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268868B2

Procedure details

To a solution of 1-(2,2-dimethoxyethyl)-5-iodo-1H-indazole (920 mg, 2.77 mmol) in THF (20 mL) at 40° C. was added 2M HCl (20 mL). The solution was heated at 70° C. for 18 h. The reaction mixture was cooled and diluted with H2O (60 mL). The aqueous mixture was extracted with EtOAc (3×50 mL), dried over Na2SO4 and concentrated to yield the title compound (737 mg, 88%) as a light brown solid: ESI MS m/z 318 [M+H]+.
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:15]C)[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([I:14])=[CH:11][CH:12]=2)[CH:7]=[N:6]1.Cl>C1COCC1.O>[I:14][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][CH:11]=1)[N:5]([CH2:4][CH:3]([O:2][CH3:1])[OH:15])[N:6]=[CH:7]2

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
COC(CN1N=CC2=CC(=CC=C12)I)OC
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C=NN(C2=CC1)CC(O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 737 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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